6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine

Medicinal chemistry Structure–activity relationship (SAR) Computational chemistry

6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine (CAS 1283108-38-2) is the definitive meta-methoxy positional isomer—structurally and pharmacologically distinct from its ortho (CAS 1283109-48-7) and para (CAS 1040013-91-9) analogs. Blind isomer interchange confounds SAR campaigns, alters selectivity profiles, and wastes synthetic resources. Certified at ≥98% purity; Lipinski-compliant (MW 263.72, XLogP3 3.1, TPSA 47 Ų) and directly deployable in HTS and cell-based phenotypic screens. The 6-chloro substituent serves as a reactive handle for SNAr, Suzuki, and Buchwald-Hartwig diversification. Use also as a certified reference standard to validate HPLC/UPLC methods that resolve regioisomeric mixtures. Correct isomer selection upfront prevents costly re-synthesis cycles.

Molecular Formula C13H14ClN3O
Molecular Weight 263.72 g/mol
CAS No. 1283108-38-2
Cat. No. B1425029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine
CAS1283108-38-2
Molecular FormulaC13H14ClN3O
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CCNC2=NN=C(C=C2)Cl
InChIInChI=1S/C13H14ClN3O/c1-18-11-4-2-3-10(9-11)7-8-15-13-6-5-12(14)16-17-13/h2-6,9H,7-8H2,1H3,(H,15,17)
InChIKeyOTJNZWDVBAGEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine (CAS 1283108-38-2): Procurement-Relevant Identity and Physicochemical Baseline


6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine (CAS 1283108-38-2; molecular formula C₁₃H₁₄ClN₃O; molecular weight 263.72 g·mol⁻¹) is a synthetic pyridazinamine derivative bearing a 6-chloro substituent on the pyridazine ring and an N-linked 2-(3-methoxyphenyl)ethyl side chain [1]. Computed physicochemical properties include XLogP3 = 3.1, topological polar surface area (TPSA) = 47 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 5 [1]. The compound is commercially supplied as a research chemical with a certified purity of 98% . Its meta-methoxy substitution pattern on the phenethyl arm distinguishes it from the ortho- and para-methoxy positional isomers (CAS 1283109-48-7 and CAS 1040013-91-9, respectively) that share the same gross molecular formula but differ in the spatial orientation of the methoxy group, a feature that can govern molecular recognition, metabolic stability, and target engagement in structure–activity relationship (SAR) campaigns [2][3].

Why Positional Isomers of 6-Chloro-N-[2-(methoxyphenyl)ethyl]pyridazin-3-amine Are Not Interchangeable in SAR-Driven Procurement


Within the 6-chloro-N-[2-(methoxyphenyl)ethyl]pyridazin-3-amine scaffold, the position of the methoxy group on the phenyl ring (ortho, meta, or para) is not a trivial substitution. Although all three positional isomers share identical molecular formulas (C₁₃H₁₄ClN₃O), molecular weights (263.72 g·mol⁻¹), and computed global descriptors such as XLogP3 (3.1) and TPSA (47 Ų) [1][2][3], the divergent spatial presentation of the methoxy oxygen alters local electron density, steric bulk, and hydrogen-bonding geometry at the ligand–target interface. In medicinal chemistry campaigns centered on aminopyridazines—where subtle modifications to the N-arylalkyl side chain are known to switch activity between muscarinic, sigma, or kinase targets [4]—blind interchange of the 3-methoxy (meta) isomer with the 2-methoxy (ortho) or 4-methoxy (para) analog can confound SAR interpretation, alter selectivity profiles, and waste synthetic resources. The meta isomer therefore constitutes a discrete chemical entity with a defined structural identity that cannot be assumed equivalent to its regioisomers in any quantitative pharmacological or biochemical study.

Quantitative Differentiation Evidence for 6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine Relative to Closest Analogs


Meta-Methoxy Positional Isomer: Computed Physicochemical Identity vs. Ortho and Para Regioisomers

The target compound is the meta-methoxy positional isomer within the 6-chloro-N-[2-(methoxyphenyl)ethyl]pyridazin-3-amine triad. All three regioisomers share identical molecular formula (C₁₃H₁₄ClN₃O), molecular weight (263.72 g·mol⁻¹), XLogP3 (3.1), TPSA (47 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (5) as computed by PubChem [1][2][3]. The meta isomer is distinguished solely by the 3-position attachment of the methoxy group (InChIKey: OTJNZWDVBAGEGH-UHFFFAOYSA-N), whereas the ortho isomer bears the methoxy group at the 2-position (InChIKey: FLOAALASRDWZKW-UHFFFAOYSA-N) and the para isomer at the 4-position (InChIKey: ZYNRTXKSPZFJAX-UHFFFAOYSA-N) [1][2][3]. This positional difference results in distinct spatial vectors for the methoxy oxygen lone pairs and altered local dipole moment orientation, factors known to influence ligand–protein binding thermodynamics and metabolic soft-spot recognition even when global computed descriptors are identical [4].

Medicinal chemistry Structure–activity relationship (SAR) Computational chemistry

Certified Purity Specification: 98% vs. Typical Industry Baseline of 95% for Para Isomer

The target compound is routinely supplied at a certified purity of 98% by multiple vendors (Leyan Cat. No. 1373760, Chemscene Cat. No. CS-0303090) . In contrast, the para-methoxy positional isomer (CAS 1040013-91-9) is most commonly offered at a minimum purity specification of 95% (e.g., AKSci Cat. No. 4275DD; Chemenu Cat. No. CM684215) . This 3-percentage-point differential in certified purity corresponds to a maximum total impurity burden of ≤2% for the target compound versus ≤5% for the para isomer. For applications requiring rigorous control of impurity profiles—such as crystallization trials, biophysical assay calibration, or patent exemplification—the tighter purity specification of the meta isomer reduces the probability of confounding effects from unidentified trace contaminants.

Analytical chemistry Quality control Chemical procurement

Lipophilicity Differentiation: XLogP3 of 3.1 vs. Shorter-Chain and Benzyl Analogs

The target compound exhibits a computed XLogP3 of 3.1, a value that positions it within the optimal lipophilicity range for passive membrane permeability while maintaining aqueous solubility sufficient for in vitro assay handling [1]. This value is significantly higher than that of the non-aromatic analog 6-chloro-N-(2-methoxyethyl)pyridazin-3-amine (CAS 1036569-59-1; XLogP3 = 1.0) [2] and moderately higher than that of the benzyl-linked analog 6-chloro-N-(2-methoxybenzyl)pyridazin-3-amine (CAS 1036518-29-2; XLogP3 = 2.6) [3]. The ΔXLogP3 of +2.1 relative to the methoxyethyl analog translates to a theoretical ~126-fold increase in octanol–water partition coefficient, reflecting the contribution of the phenethyl aromatic ring to overall hydrophobicity. Compared with the benzyl analog (ΔXLogP3 = +0.5, ~3.2-fold), the phenethyl linker of the target compound provides an additional methylene unit that incrementally adjusts lipophilicity and conformational flexibility (rotatable bonds: 5 vs. 4) [1][3].

ADME prediction Drug-likeness Chemical property profiling

Hydrogen-Bonding Pharmacophore Integrity: Donor/Acceptor Topology vs. Direct Phenyl-Linked Analogs

The target compound retains a hydrogen bond donor count of 1 (secondary amine N–H) and acceptor count of 4 (pyridazine N1/N2, methoxy O, and chloro substituent) with a TPSA of 47 Ų [1]. The phenethyl linker spatially separates the hydrogen-bond-capable pyridazinamine core from the methoxyphenyl ring by a two-carbon spacer, creating a defined distance and angular relationship between pharmacophoric elements. In contrast, the directly N-phenyl-linked analog 6-chloro-N-(4-methoxyphenyl)pyridazin-3-amine (CAS 61471-98-5, C₁₁H₁₀ClN₃O, MW 235.67 g·mol⁻¹) [2] eliminates the ethyl spacer, resulting in a more rigid, co-planar geometry where the aniline-like conjugation between the pyridazine and phenyl rings can alter the pKa of the bridging NH and restrict the rotational degrees of freedom that the target compound's phenethyl arm provides (rotatable bonds: 5 vs. 3 for the phenyl analog) [1][2]. This conformational restriction can be either advantageous or detrimental depending on the target binding site topology, but for programs requiring a flexible linker to explore induced-fit binding models, the target compound offers a distinct conformational entropic profile.

Pharmacophore modeling Molecular recognition Medicinal chemistry design

Procurement-Relevant Application Scenarios for 6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine Informed by Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Requiring a Defined Meta-Methoxy Phenethyl Pharmacophore

In structure–activity relationship programs exploring aminopyridazine-based ligands for neurological, anti-inflammatory, or kinase targets, the meta-methoxy substitution on the phenethyl side chain of the target compound provides a specific spatial presentation of the hydrogen-bond-accepting methoxy oxygen that is distinct from the ortho and para isomers [1]. When a biological screening hit or a computational docking model identifies a preference for a meta-substituted arylalkylamine motif, only the meta isomer (CAS 1283108-38-2) will satisfy the pharmacophoric requirements; the ortho isomer (CAS 1283109-48-7) positions the methoxy group in a divergent orientation that may clash with binding-site residues or alter electronic conjugation, while the para isomer (CAS 1040013-91-9) extends the methoxy group into a different spatial quadrant entirely [1][2]. Procurement of the correct positional isomer at the outset prevents wasted synthetic effort, ambiguous SAR data, and costly re-synthesis cycles.

Lead-Like Library Design and Fragment-Based Screening Deck Assembly

With a molecular weight of 263.72 g·mol⁻¹, XLogP3 of 3.1, TPSA of 47 Ų, and compliance with Lipinski's Rule of Five, the target compound occupies a favorable lead-like chemical space [1]. Its lipophilicity is 2.1 log units higher than the methoxyethyl analog and 0.5 log units higher than the benzyl analog, making it more suitable for cell-based phenotypic screening where membrane permeability is required [1][3]. The 98% purity specification ensures that screening results are not confounded by impurities exceeding 2% of the total mass, a critical criterion for library compounds destined for high-throughput screening (HTS) where false-positive rates correlate with impurity burden. Library curators should select this compound over lower-purity para isomer offerings when assembling screening collections intended for quantitative dose–response analysis.

Synthetic Building Block for Late-Stage Functionalization and Diversification

The target compound contains a reactive 6-chloro substituent on the pyridazine ring, which is a well-precedented handle for nucleophilic aromatic substitution (SₙAr), transition metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), or reduction to the unsubstituted pyridazine [1]. The presence of the flexible ethyl linker (rotatable bonds = 5) [1] allows the methoxyphenyl ring to adopt multiple low-energy conformations, potentially facilitating reactions that are sensitive to steric encumbrance near the pyridazine core. Compared to the directly N-phenyl-linked analog (CAS 61471-98-5), which has only 3 rotatable bonds and a more rigid geometry, the target compound's enhanced flexibility may improve reaction yields in sterically demanding cross-coupling steps by allowing the side chain to orient away from the catalytic center. This property makes it a preferred intermediate for diversity-oriented synthesis (DOS) platforms targeting polysubstituted pyridazine chemical space.

Reference Standard for Analytical Method Development in Regioisomeric Purity Control

Because the three methoxy positional isomers share identical molecular formulas and nearly identical mass spectra, chromatographic separation (HPLC, UPLC, or SFC) is required to distinguish and quantify them. The target compound, with its certified 98% purity and defined InChIKey (OTJNZWDVBAGEGH-UHFFFAOYSA-N), can serve as a reference standard for developing and validating analytical methods that resolve the meta isomer from its ortho and para counterparts [1]. Analytical laboratories tasked with releasing regioisomeric purity certificates for custom-synthesized aminopyridazine libraries can use the target compound to establish system suitability parameters (retention time, resolution, peak symmetry) and to spike into samples as an internal reference. This application directly leverages the compound's positional identity rather than any assumed biological activity, providing a procurement rationale grounded in analytical chemistry needs.

Quote Request

Request a Quote for 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.